4-Chlorobenzamide

Overview

Description

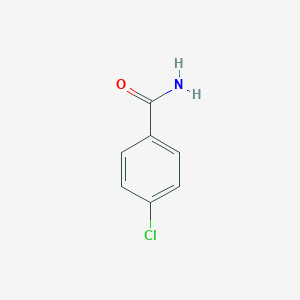

4-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzamide where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid and ammonia or amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green and efficient, providing high yields and utilizing eco-friendly conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 4-chlorobenzonitrile with water in the presence of a catalyst such as [Cp*Rh(H2O)3][OTf]2 and acetaldehyde oxime . This reaction is carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form 4-chlorobenzoic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles such as hydroxide ions or amines can be used.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 4-Chloroaniline.

Oxidation: 4-Chlorobenzoic acid.

Scientific Research Applications

Sigma Receptor Modulation

Recent studies have demonstrated that derivatives of 4-chlorobenzamide exhibit selective binding to sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R) receptors. For instance, a series of synthesized compounds based on this compound showed high selectivity and affinity for these receptors, with Ki values indicating strong interactions (Ki = 1.2 to 3.6 nM for S1R) and a favorable safety profile in cellular models .

| Compound | S1R Affinity (Ki, nM) | S2R Affinity (Ki, nM) | Selectivity Index |

|---|---|---|---|

| 4-Cl-Bz derivative 1 | 1.5 | 1400 | 28,000 |

| 4-Cl-Bz derivative 2 | 3.0 | >1000 | >30,000 |

Nicotinic Acetylcholine Receptor Agonism

This compound has been utilized as a scaffold for developing selective agonists for nicotinic acetylcholine receptors. A notable compound, PNU-282987, derived from this compound, enhances GABAergic synaptic activity in brain slices, indicating its potential role in treating cognitive deficits associated with neurodegenerative diseases .

Anti-Breast Cancer Activity

A derivative of this compound, N-(phenylcarbamothioyl)-4-chlorobenzamide, has been investigated for its anti-cancer properties. In vitro studies have shown that this compound exhibits significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a therapeutic agent .

| Compound Name | IC50 (µM) against MCF-7 cells |

|---|---|

| N-(phenylcarbamothioyl)-4-Cl-Bz | 15 |

Inflammation and Pain Management

Analogues of this compound have also been studied for their anti-inflammatory properties. Research indicates that certain halogen-substituted derivatives may reduce inflammation markers in preclinical models, positioning them as candidates for pain management therapies .

Chemical Intermediates

In synthetic chemistry, this compound serves as an important intermediate in the production of various compounds, including herbicides and carbamates. Its ability to undergo transformations without significant side reactions makes it valuable in industrial applications .

| Application | Description |

|---|---|

| Herbicides | Used as a precursor in the synthesis of herbicidal agents |

| Carbamates | Facilitates the conversion of amides to carbamates efficiently |

Case Studies and Research Findings

- Sigma Receptor Study : A comprehensive study synthesized multiple derivatives of this compound and evaluated their pharmacological profiles against sigma receptors. The findings highlighted the importance of substituent position on receptor affinity and selectivity .

- Nicotinic Agonist Development : The development of PNU-282987 showcased how modifications to the benzamide structure can lead to enhanced pharmacological activity at nicotinic acetylcholine receptors, emphasizing the therapeutic potential in neuropharmacology .

- Anti-Cancer Research : The investigation into N-(phenylcarbamothioyl)-4-chlorobenzamide revealed promising results against breast cancer cell lines, warranting further exploration into its mechanism of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of 4-chlorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chlorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide group.

4-Chlorobenzonitrile: Contains a nitrile group instead of an amide group.

4-Chloroaniline: Contains an amine group instead of an amide group.

Uniqueness: 4-Chlorobenzamide is unique due to its specific amide functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

4-Chlorobenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential central nervous system (CNS) effects. The findings are supported by various studies, including synthesis methodologies and pharmacological evaluations.

Chemical Structure and Synthesis

This compound is an aromatic amide with a chlorine substituent on the benzene ring. Its synthesis often involves the reaction of 4-chlorobenzoic acid with ammonia or amines. The compound can also be modified to produce various derivatives that enhance its biological properties.

Anti-inflammatory Activity

Research has demonstrated that this compound and its derivatives exhibit significant anti-inflammatory properties. A study synthesized a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, which were evaluated for their anti-inflammatory effects. Among these, compound 3a showed notable efficacy at a dose of 100 mg/kg, comparable to diclofenac sodium, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of this compound Derivatives

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored extensively. In vitro studies evaluated its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives exhibited potent antimicrobial properties, with compound 3e being the most effective among the synthesized derivatives .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3e | E. coli | High | |

| Ciprofloxacin | Standard | - | |

| Clotrimazole | Standard | - |

Central Nervous System (CNS) Activity

Recent studies have highlighted the potential of this compound derivatives in CNS applications. Compounds modified at the para position of the benzamide scaffold showed high affinity for sigma receptors, which are implicated in various CNS disorders. For example, certain derivatives demonstrated Ki values ranging from 1.2 to 3.6 nM for S1R, indicating strong binding affinity and potential therapeutic implications for CNS pathologies .

Table 3: CNS Activity of this compound Derivatives

Case Studies

Several case studies have documented the effects of this compound in clinical and laboratory settings:

- Case Study on Inflammation : In an animal model study, administration of a derivative of this compound significantly reduced inflammation markers compared to control groups receiving no treatment or standard anti-inflammatories .

- Antimicrobial Resistance : A clinical evaluation noted that compounds derived from this compound showed effectiveness against antibiotic-resistant strains, suggesting their potential as alternative therapeutic agents in combating infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chlorobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is commonly synthesized via coupling reactions using 4-chlorobenzoic acid derivatives. For example, amidation with ammonium chloride or amines under reflux conditions in polar aprotic solvents (e.g., DMF) yields the compound. Reaction optimization should focus on:

- Catalyst selection : Use coupling agents like HATU or EDCI to improve efficiency.

- Temperature control : Maintain reflux temperatures (e.g., 80–100°C) to minimize side products.

- Purification : Column chromatography (silica gel, eluent: petroleum ether/EtOAc) or recrystallization from ethanol/water mixtures enhances purity. Yields typically range from 62% to 93%, depending on substituents and steric effects .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR and HRMS for unambiguous confirmation:

- 1H NMR : Look for aromatic protons (δ 7.4–7.9 ppm, doublets with J ≈ 8.5 Hz) and amide NH signals (δ ~10.1 ppm, broad singlet).

- 13C NMR : Key signals include the carbonyl carbon (δ ~168 ppm) and aromatic carbons (δ ~128–138 ppm).

- HRMS : Exact mass should match the molecular formula (C7H6ClNO, [M+H]+ = 156.0215). Cross-validate with melting point (lit. 172–176°C) .

Q. What analytical methods are suitable for detecting this compound degradation products?

- Methodological Answer : Use UHPLC-MS/MS to monitor decomposition. For instance, methanolic solutions degrade under UV light, producing 4-chlorobenzoic acid or hydrazine derivatives. Key steps:

- Chromatography : C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).

- MS/MS detection : Fragment ions at m/z 156 → 139 (loss of NH2) confirm degradation pathways .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in solvated environments?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model solvation effects:

- Solvent parameters : Include dielectric constants (e.g., water: ε = 78.4) to assess hydrogen bonding and dipole interactions.

- Fukui indices : Identify electrophilic/nucleophilic sites (e.g., the amide group vs. chloro-substituted aromatic ring).

- NBO analysis : Evaluate charge distribution to predict sites for nucleophilic attack or oxidative degradation .

Q. What strategies improve the scalability of this compound derivatives in pharmaceutical synthesis?

- Methodological Answer : Focus on desymmetrization and catalytic methods :

- Desymmetrization : Use chiral catalysts (e.g., Pd/C or enzymatic systems) to access enantiopure intermediates.

- Suzuki–Miyaura coupling : Optimize borylation conditions (e.g., Pd(dppf)Cl2, KOAc) for functionalizing the aromatic ring.

- Process intensification : Replace batch reactors with flow chemistry to enhance reproducibility .

Q. How do researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Address discrepancies via:

- Dose-response profiling : Test analogs across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-target screening : Use kinase/GPCR panels to rule out promiscuous binding.

- Structural analogs : Compare with derivatives like 4-chloro-N-(2,3-dihydrobenzodioxinyl)benzamide to isolate pharmacophore contributions .

Q. What advanced spectroscopic techniques characterize this compound in complex matrices?

- Methodological Answer : Employ 2D NMR (COSY, HSQC) and FTIR-ATR :

- HSQC : Correlate aromatic protons with carbons to confirm substitution patterns.

- FTIR : Amide I band (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) validate functional groups.

- Raman spectroscopy : Detect crystallinity changes in polymorphic forms .

Q. How can impurity profiling of this compound be standardized for regulatory compliance?

- Methodological Answer : Follow ICH Q3A guidelines :

- HPLC-DAD/ELSD : Use reverse-phase methods to separate impurities (e.g., 4-chlorobenzoic acid, unreacted intermediates).

- LC-HRMS : Identify unknown impurities via exact mass and isotopic patterns.

- Stability studies : Stress samples under heat/humidity to quantify degradation thresholds .

Properties

IUPAC Name |

4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNVISNJTIRAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210930 | |

| Record name | 4-Chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-56-7 | |

| Record name | 4-Chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260CV6K0MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.